Methyl tetrahydrofuran-3-carboxylate
Overview
Description
Methyl tetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C6H10O3 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl tetrahydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the hydrogenation of methyl furoate. This process typically uses a catalyst such as nickel on silica (Ni-SiO2) under mild reaction conditions to achieve high conversion rates .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation. This method is efficient and environmentally friendly, aligning with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions: Methyl tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are typically employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Methyl tetrahydrofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug development and pharmaceutical research.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl tetrahydrofuran-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products. Its molecular targets and pathways are determined by the nature of the reactions it undergoes and the compounds it interacts with.
Comparison with Similar Compounds
- Methyl tetrahydrofuran-2-carboxylate
- Methyl tetrahydro-2H-pyran-4-carboxylate
- 3-Hydroxytetrahydrofuran
Comparison: Methyl tetrahydrofuran-3-carboxylate is unique due to its specific ring structure and functional group placement, which confer distinct reactivity and properties.
Properties
IUPAC Name |
methyl oxolane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNCRJHLZDGPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443306 | |
Record name | Methyl tetrahydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53662-85-4 | |
Record name | Methyl tetrahydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl oxolane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes to obtain methyl tetrahydrofuran-3-carboxylates?
A1: Two main synthetic routes are described in the provided research:
- Deprotonation and ring cleavage of cyclopropanes: This method, described in "Synthesis of functionalized furan derivatives by hydroxyalkylation of methyl 2-siloxycyclopropanecarboxylates" [], utilizes methyl 2-siloxycyclopropanecarboxylates as starting materials. Deprotonation of these cyclopropanes, followed by the addition of carbonyl compounds, leads to ring cleavage and ultimately yields methyl tetrahydrofuran-3-carboxylates (4) or their 5-oxo analogues (6) depending on the work-up conditions. []
- Reaction of γ-lactols with silylated nucleophiles: This diastereoselective approach, detailed in "Diastereoselective Syntheses of Highly Substituted Methyl Tetrahydrofuran-3-carboxylates by Reactions of γ-Lactols with Silylated Nucleophiles." [], involves reacting γ-lactols with silylated nucleophiles to generate highly substituted methyl tetrahydrofuran-3-carboxylates. []
Q2: What are the advantages of using the diastereoselective synthesis described in the second paper?
A2: The diastereoselective synthesis using γ-lactols and silylated nucleophiles [] offers several advantages:
- High Substitution: This method allows for the synthesis of highly substituted methyl tetrahydrofuran-3-carboxylates, increasing the structural diversity achievable. []
- Diastereoselectivity: The reaction proceeds with good diastereoselectivity, meaning one specific stereoisomer of the product is preferentially formed. This is crucial for applications where specific stereoisomers are required. []
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